5-HT2C Receptor Binding Affinity: Vabicaserin Demonstrates 5-Fold Higher Affinity than Lorcaserin at Human 5-HT2C Receptors
Vabicaserin hydrochloride exhibits a binding affinity (Ki) of 3 nM at the cloned human 5-HT2C receptor expressed in CHO cell membranes using the agonist radioligand [125I]DOI, representing a 5-fold higher affinity compared to lorcaserin, which demonstrates a Ki of 15 ± 1 nM at human 5-HT2C receptors using [3H]mesulergine binding [1][2]. This affinity difference may translate into distinct occupancy profiles at lower concentrations, a relevant consideration for in vitro assay design and target engagement studies.
| Evidence Dimension | Human 5-HT2C receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 3 nM |
| Comparator Or Baseline | Lorcaserin: Ki = 15 ± 1 nM |
| Quantified Difference | 5-fold higher affinity (3 nM vs 15 nM) |
| Conditions | Vabicaserin: CHO cell membranes expressing human 5-HT2C receptor, [125I]DOI radioligand; Lorcaserin: Human 5-HT2C receptor binding assay, [3H]mesulergine radioligand |
Why This Matters
Higher target affinity enables lower working concentrations in vitro, potentially reducing off-target interactions in primary screening and mechanistic studies.
- [1] Dunlop J, et al. Characterization of vabicaserin (SCA-136), a selective 5-hydroxytryptamine 2C receptor agonist. J Pharmacol Exp Ther. 2011 Jun;337(3):673-80. PMID: 21402690. View Source
- [2] Thomsen WJ, et al. Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization. J Pharmacol Exp Ther. 2008 May;325(2):577-87. PMID: 18252809. View Source
